Ethyl propyl propanedioate

Description

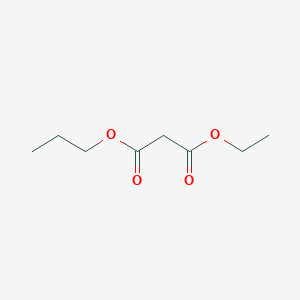

Structure

3D Structure

Properties

CAS No. |

75968-85-3 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

1-O-ethyl 3-O-propyl propanedioate |

InChI |

InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3 |

InChI Key |

OLGXVKQPZBFKBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(=O)OCC |

Origin of Product |

United States |

Methodologies for the Academic Synthesis of Ethyl Propyl Propanedioate and Its Derivatives

Classical Malonic Ester Synthesis Pathways for Alkylated Propanedioates

The malonic ester synthesis is a well-established and reliable method for the preparation of carboxylic acids from alkyl halides, with the carbon chain extended by two atoms. libretexts.org This synthetic route is particularly useful for creating α-alkylated carboxylic acids, which can be challenging to produce through direct alkylation methods. libretexts.org The synthesis begins with a dialkyl malonate, such as diethyl malonate, which is relatively acidic (pKa ≈ 13) due to the presence of two carbonyl groups flanking the α-hydrogens. libretexts.org

Deprotonation and Enolate Generation in Asymmetric Diesters

The initial and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon to generate a resonance-stabilized enolate. organicchemistrytutor.comopenochem.org In the case of an asymmetric diester like ethyl propyl propanedioate, a suitable base is required to abstract one of the acidic α-hydrogens. youtube.com Commonly used bases include sodium ethoxide in ethanol. libretexts.org The choice of base is important to prevent transesterification, meaning the alkoxide of the base should match the alcohol portions of the ester. wikipedia.org

The acidity of the α-hydrogens is a key feature of malonic esters, making them readily convertible to their corresponding enolates. chemistnotes.comchemistrysteps.com This enolate is a potent nucleophile, poised for subsequent reactions. organicchemistrytutor.com The stability of the enolate is enhanced by the delocalization of the negative charge across the two adjacent carbonyl groups. jove.com

Nucleophilic Alkylation Strategies with Alkyl Halides

Once the enolate is formed, it can participate in a nucleophilic substitution reaction with an alkyl halide. organicchemistrytutor.commasterorganicchemistry.com This S(_N)2 reaction results in the formation of a new carbon-carbon bond, yielding an alkylated malonic ester. jove.com The selection of the alkyl halide is critical, as the reaction is subject to the same limitations as other S(_N)2 reactions, with primary alkyl halides being the most effective electrophiles. organicchemistrytutor.com

This alkylation step can be performed once to produce a mono-substituted malonic ester or repeated to introduce a second, different alkyl group, leading to a di-substituted product. organicchemistrytutor.comwikipedia.org This versatility allows for the synthesis of a wide array of substituted carboxylic acids. chemistnotes.com

Selective Hydrolysis and Decarboxylation in Multistep Synthesis

Following alkylation, the resulting substituted malonic ester undergoes hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. organicchemistrytutor.comlibretexts.org This step transforms the dialkyl malonate into a substituted malonic acid. chemistnotes.com

The final step is decarboxylation, which is achieved by heating the substituted malonic acid. organicchemistrytutor.commasterorganicchemistry.com This process is unique to compounds that possess a second carbonyl group two atoms away from the carboxylic acid, such as β-keto acids and malonic acids. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final carboxylic acid product. openochem.orgmasterorganicchemistry.comjove.com It's important to note that dialkyl substituted malonic acids can also undergo decarboxylation to yield the corresponding products. acs.orgnih.gov

Modern Catalytic Approaches to Propanedioate Esterification and Alkylation

While classical methods are robust, modern catalytic approaches offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of propanedioate esters and their derivatives.

Transition Metal-Catalyzed Alkylation and Arylation Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. mdpi.com In the context of propanedioate synthesis, transition metals like palladium have been successfully employed to catalyze the arylation of malonates and cyanoesters. acs.org These reactions typically involve the cross-coupling of an aryl halide with the enolate of the malonic ester. acs.org While primary alkyl halides are widely used in these cross-coupling reactions, the use of secondary alkyl halides is also being explored. nih.gov

Furthermore, copper-catalyzed arylation reactions have been developed as an alternative strategy for producing aryl-substituted malonic acid half oxyesters (MAHOs). nih.gov A notable advancement is the copper-catalyzed decarboxylative α-arylation of malonate half-esters with arylboron nucleophiles, which can proceed under ambient, aerobic conditions. organic-chemistry.orgnih.gov This method is compatible with a wide range of functional groups that might not be tolerated in more traditional α-arylation methods. organic-chemistry.org

Phase-Transfer Catalysis in Malonic Ester Synthesis

Phase-transfer catalysis (PTC) provides a practical and efficient method for conducting reactions between reactants that are in different phases, such as an aqueous phase and an organic phase. ijirset.com In the synthesis of malonic esters, PTC can facilitate the alkylation step by transporting the enolate from the aqueous phase to the organic phase where the alkyl halide is located. crdeepjournal.org

The effectiveness of PTC depends on the nature of the catalyst, with tetraalkylammonium salts and crown ethers being common choices. researchgate.net This technique can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents. ijirset.com Enantioselective phase-transfer catalysis has also been developed for the asymmetric alkylation of malonates, allowing for the synthesis of chiral derivatives. frontiersin.org

Interactive Data Table: Comparison of Synthesis Methodologies

| Methodology | Key Features | Advantages | Limitations |

| Classical Malonic Ester Synthesis | Sequential deprotonation, alkylation, hydrolysis, and decarboxylation. | Well-established, reliable, versatile for mono- and di-alkylation. | Can require harsh conditions (strong bases, high temperatures), potential for side reactions. wikipedia.org |

| Transition Metal-Catalyzed Reactions | Use of catalysts like palladium or copper to facilitate C-C bond formation. | Milder reaction conditions, high efficiency, can be used for arylation. mdpi.comacs.org | Catalyst cost and sensitivity, potential for metal contamination in the product. |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases using a catalyst. | Faster reactions, higher yields, use of water as a solvent, reduced need for organic solvents. ijirset.com | Catalyst selection is crucial for efficiency. researchgate.net |

Biocatalytic and Enzymatic Routes for Propanedioate Esters

The growing demand for environmentally benign chemical processes has spurred significant research into biocatalytic and enzymatic methods for the synthesis of propanedioate esters. These approaches offer high selectivity and operate under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysis. Enzymes, particularly lipases, have demonstrated considerable efficacy in catalyzing the esterification and transesterification reactions required to produce various propanedioate esters.

A prominent biocatalyst in this field is the immobilized lipase (B570770) from Candida antarctica lipase B (CaLB), often available commercially as Novozym® 435. Research has shown that CaLB is highly effective for the synthesis of polyesters based on dimethyl propanedioate (dimethyl malonate) and various aliphatic diols. researchgate.netnih.gov These enzymatic polymerizations can be conducted under solvent-free conditions at temperatures below 90°C, a significant advantage over conventional metal-catalyzed methods that often require temperatures exceeding 150°C and can be unsuccessful in producing high molecular weight polymers. researchgate.netnih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles, which is both economically and environmentally beneficial. texas.gov

Lipases catalyze the synthesis of a wide variety of esters, and their utility is not limited to polyesters. wikipedia.org The enzymatic acylation of various molecules using propanedioate derivatives as acyl donors is a viable strategy. prismcalibration.com These biocatalytic systems can operate in non-conventional media, including solvent-free systems, ionic liquids, and deep eutectic solvents, which can enhance enzyme stability and reaction rates. researchgate.netlibretexts.org For instance, the synthesis of panthenyl monoacyl esters has been successfully carried out via direct esterification in deep eutectic solvents, which acted as the reaction media, achieving high conversion and selectivity. researchgate.net

Beyond the use of isolated enzymes, engineered microorganisms are being developed for the production of malonic acid and its esters. mdpi.com Metabolic engineering of yeast strains has been reported for the commercial production of malonic acid, a key precursor for propanedioate esters. researchgate.net Furthermore, engineered microorganisms can be designed to produce malonates and their corresponding esters directly through fermentation processes, offering a potential route for the bio-based production of these compounds. mdpi.com

The table below summarizes key findings in the biocatalytic synthesis of propanedioate esters and related compounds.

| Biocatalyst | Substrates | Product Type | Key Findings |

| Immobilized Candida antarctica lipase B (CaLB) | Dimethyl propanedioate, Aliphatic diols (C4, C6, C8) | Linear polyesters | Facile synthesis in solventless conditions at T < 90°C; superior to unsuccessful metal-catalyzed methods. researchgate.netnih.gov |

| Novozym® 435 (Immobilized CaLB) | Fatty acids, Panthenol | Panthenyl monoacyl esters | High conversion (up to 90%) and selectivity (100%) in ionic liquids; enzyme reusable. researchgate.net |

| Engineered Microorganisms | Not specified | Malonic acid, Malonate esters | Capable of producing 3 g/L to 250 g/L of product via fermentation. mdpi.com |

| Lipases (general) | Flavonoids, Acyl donors | Flavonoid esters | Offers chemo-, regio-, and enantioselectivity under mild conditions, avoiding harsh chemicals. prismcalibration.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry. This paradigm shift encourages the development of synthetic routes that are more efficient, produce less waste, and utilize safer materials. Key principles such as the use of alternative reaction conditions, sustainable catalysts, and maximizing atom economy are central to this approach.

Solvent-Free and Microwave-Assisted Syntheses

Traditional organic syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, solvent-free and microwave-assisted methods have emerged as powerful green alternatives for the synthesis of propanedioate esters.

Solvent-free synthesis , also known as solid-state reaction or neat reaction, eliminates the need for a solvent, thereby reducing waste, cost, and purification efforts. Lipase-catalyzed transesterification reactions to produce flavor esters, for example, have been successfully conducted under solvent-free conditions, achieving high molar conversions. texas.gov In one study, the synthesis of methyl butyrate and octyl acetate using an immobilized lipase resulted in maximum molar conversions of 70.42% and 92.35%, respectively, without any solvent. texas.gov Similarly, the enzymatic synthesis of malonate polyesters has been effectively performed in solventless systems. nih.gov These methods not only align with green chemistry principles by eliminating solvent waste but can also lead to higher reaction rates and easier product isolation.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours or days to minutes. libretexts.org This rapid, efficient heating can lead to higher yields and improved product purity. wikipedia.org The synthesis of α-aryl malonates, for instance, has been achieved in short reaction times with good yields using microwave irradiation in the presence of a copper catalyst. researchgate.net This technique has been applied to various reactions involving malonic esters, including alkylations and decarboxylations. nih.govmasterorganicchemistry.com A notable advantage is the ability to perform these reactions under solvent-free and catalyst-free conditions. For example, the decarboxylation of disubstituted malonic acid derivatives has been achieved in 3-10 minutes with high yields using microwave assistance without any solvent or catalyst. nih.gov

The following table compares reaction times and yields for conventional versus microwave-assisted synthesis for related malonate derivatives.

| Reaction Type | Conventional Method | Microwave-Assisted Method |

| α-Arylation of Diethyl Malonate | High temperatures, long reaction times (e.g., 13h) | Shorter time (35 min), higher overall yield (82%) researchgate.net |

| Decarboxylation of Malonic Acid Derivatives | High temperatures (up to 200°C), long periods (overnight) | Short time (3-10 min), high yield, solvent- and catalyst-free nih.gov |

| Synthesis of 2-methyl benzimidazole (related synthesis) | Approx. 1 hour of reflux | 10 minutes, high yield wikipedia.org |

Utilization of Sustainable Catalytic Systems

The choice of catalyst is a critical factor in the environmental impact of a chemical synthesis. Sustainable catalytic systems focus on catalysts that are highly efficient, selective, reusable, and derived from non-toxic, readily available materials.

Biocatalysts , as discussed in section 2.2.3, are a cornerstone of sustainable catalysis. Enzymes like lipases are biodegradable, operate under mild conditions (neutral pH, low temperature), and exhibit high specificity, which minimizes the formation of byproducts. nih.govprismcalibration.com The immobilization of enzymes, such as Candida antarctica lipase B, allows for their repeated use, making the process more economically viable and reducing waste. nih.govtexas.gov

Heterogeneous catalysts offer significant advantages in sustainability as they can be easily separated from the reaction mixture by filtration and subsequently reused. This simplifies product purification and minimizes catalyst waste. For the synthesis of malonate derivatives, several reusable heterogeneous catalysts have been reported. For example, copper(II) oxide (CuO) nanoparticles have been shown to be an excellent and recyclable catalyst for the C-arylation of diethyl malonate, maintaining high activity for at least four cycles. Silica-supported iron(III) chloride (FeCl₃) has also been used as an active and reusable Lewis acid catalyst in related reactions. masterorganicchemistry.com

Phase-transfer catalysts (PTCs) can also contribute to greener synthetic routes. They facilitate reactions between reactants in immiscible phases (e.g., solid-liquid), often allowing for the use of less harsh conditions and reducing the need for anhydrous solvents. Chiral PTCs have been employed in the enantioselective α-alkylation of malonates to produce chiral building blocks with high yields and enantioselectivities. nih.gov

The table below provides examples of sustainable catalysts used in the synthesis of malonate derivatives.

| Catalyst Type | Specific Example | Application | Sustainability Feature |

| Biocatalyst | Immobilized Candida antarctica lipase B | Synthesis of malonate polyesters | Operates in solvent-free conditions; reusable. nih.gov |

| Heterogeneous | CuO Nanoparticles | C-arylation of diethyl malonate | Recoverable and reusable for multiple cycles with minimal loss in activity. |

| Heterogeneous | Silica-supported FeCl₃ | Synthesis of aminals (related reaction) | Recyclable heterogeneous Lewis acid catalyst. masterorganicchemistry.com |

| Phase-Transfer | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Enantioselective α-alkylation of malonates | Enables high enantioselectivity under milder phase-transfer conditions. nih.gov |

Atom Economy and Waste Minimization in Propanedioate Production

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

For the synthesis of a substituted propanedioate ester via alkylation, the atom economy can be high if the reaction is an addition or a direct substitution without the loss of leaving groups that are not incorporated into the final structure. However, for a multi-step process like the traditional malonic ester synthesis to produce a substituted acetic acid, the atom economy is significantly lower due to the decarboxylation step.

Waste minimization strategies are crucial for improving the sustainability of propanedioate production. prismcalibration.com This extends beyond atom economy to consider all materials used in the process, including solvents, reagents, and catalysts. Key strategies include:

Process Optimization: Improving reaction efficiency through the use of highly selective and active catalysts reduces the formation of byproducts and unreacted starting materials. prismcalibration.com

Reduce, Reuse, Recycle: This principle is central to waste minimization. prismcalibration.com

Reduce: Using catalytic amounts of reagents instead of stoichiometric amounts, and minimizing or eliminating solvents (as in solvent-free synthesis) are primary examples. researchgate.nettexas.gov

Reuse: Employing recyclable heterogeneous catalysts or immobilized enzymes allows for their use in multiple batches, drastically reducing catalyst waste. nih.gov

Green chemistry metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view of waste generation than atom economy alone, as they account for the masses of all materials used (solvents, reagents, process aids) relative to the mass of the product. nih.govwhiterose.ac.uk For instance, a microwave-assisted, solvent-free synthesis would have a much better RME than a conventional synthesis in a dilute solution that requires extensive purification. researchgate.netnih.gov By focusing on catalytic, solvent-free, and efficient one-pot procedures, the production of this compound and other malonates can be aligned more closely with the principles of green chemistry, leading to more sustainable and economically viable manufacturing processes.

Reaction Mechanisms and Reactivity of Ethyl Propyl Propanedioate

Mechanistic Investigations of α-Carbon Reactivity

The methylene (B1212753) (-CH2-) group in ethyl propyl propanedioate is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its α-hydrogens (pKa ≈ 13 in diethyl malonate). libretexts.orglibretexts.org This enhanced acidity is the cornerstone of its rich chemistry, facilitating the formation of a stabilized enolate ion that can participate in a variety of reactions. organicchemistrytutor.commasterorganicchemistry.compearson.com

Enolization and Tautomerism Dynamics

The presence of α-hydrogens allows this compound to exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a dynamic process where a proton and a double bond shift their positions. chemistry.coachmlsu.ac.in The keto form is generally more stable, but the enol form can be significant, especially under certain conditions.

The process of enolization, the formation of the enol or more commonly the enolate, is typically initiated by a base. organicchemistrytutor.commasterorganicchemistry.com A base abstracts an α-proton, leading to the formation of a resonance-stabilized enolate ion. mlsu.ac.inuri.edu The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for the stability of this intermediate. mlsu.ac.injove.com This enolate is a key nucleophilic species in many reactions. organicchemistrytutor.commasterorganicchemistry.compearson.com Acid-catalyzed tautomerization is also possible, involving protonation of a carbonyl oxygen followed by deprotonation at the α-carbon. chemistry.coachmlsu.ac.in

Nucleophilic Attack and Electrophilic Substitution at the Methylene Group

The enolate derived from this compound is a potent nucleophile and readily attacks a wide range of electrophiles. vaia.com A classic example is the malonic ester synthesis, which allows for the formation of substituted carboxylic acids. pearson.comwikipedia.orglibretexts.orgfiveable.me

The mechanism involves two main steps following enolate formation:

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond at the α-position. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This step introduces an alkyl group onto the central carbon. The reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org

Hydrolysis and Decarboxylation: The resulting alkylated diester can be hydrolyzed, typically under acidic or basic conditions, to convert both ester groups into carboxylic acids, forming a substituted malonic acid. organicchemistrytutor.commasterorganicchemistry.compearson.com Upon heating, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide through a cyclic transition state to yield an enol, which then tautomerizes to the final, more stable substituted carboxylic acid. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.comopenochem.org

The alkylation process can be repeated to introduce a second, different alkyl group before the hydrolysis and decarboxylation steps, leading to a disubstituted acetic acid. libretexts.orgmasterorganicchemistry.comjove.comwikipedia.org

Ester Reactivity and Transformation Mechanisms

Beyond the reactivity of the α-carbon, the ethyl and propyl ester groups of the molecule can undergo several important transformations.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comaklectures.com In the case of this compound, this can occur under either acidic or basic conditions.

Under basic conditions, an alkoxide, for instance, methoxide (B1231860) (CH₃O⁻), can act as a nucleophile, attacking one of the carbonyl carbons. This leads to a tetrahedral intermediate, which then collapses, eliminating either the original ethoxide or propoxide group to form a new ester. masterorganicchemistry.com To prevent unwanted transesterification during reactions like the malonic ester synthesis, the base used (e.g., sodium ethoxide) should match the alcohol portion of the ester. wikipedia.org

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A different alcohol can then attack this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol group is eliminated, and a new ester is formed. masterorganicchemistry.com

Condensation Reactions Involving Propanedioate Esters

Propanedioate esters are key reactants in several important condensation reactions, which form new carbon-carbon bonds.

Claisen Condensation: This reaction involves the condensation of two ester molecules. masterorganicchemistry.comlibretexts.org In a "crossed" Claisen condensation, the enolate of one ester (like this compound) attacks the carbonyl group of another ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the attacking enolate adds to the carbonyl group, forming a tetrahedral intermediate which then expels an alkoxide leaving group. masterorganicchemistry.comlibretexts.org The product is a β-keto ester. masterorganicchemistry.com To avoid a mixture of products in a crossed Claisen, one of the esters is often chosen such that it cannot form an enolate itself (i.e., it has no α-hydrogens). libretexts.org

Knoevenagel Condensation: This is a condensation reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, usually catalyzed by a weak base like an amine. wikipedia.orgpurechemistry.orglscollege.ac.inmychemblog.com The mechanism involves the formation of the enolate, which then acts as a nucleophile, adding to the carbonyl group of the aldehyde or ketone. purechemistry.orgorganic-chemistry.orgalfa-chemistry.com The resulting aldol-type adduct then undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated product. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

A notable variant is the Doebner modification , where malonic acid itself is reacted with an aldehyde in the presence of pyridine (B92270). wikipedia.orglscollege.ac.inorganic-chemistry.org This is often followed by decarboxylation. wikipedia.orgorganic-chemistry.orgyoutube.com

Other Functional Group Interconversions

The ester groups of this compound can be converted to other functional groups. For example, hydrolysis of the diester under acidic or basic conditions yields the corresponding dicarboxylic acid (propanedioic acid). organicchemistrytutor.commasterorganicchemistry.com Subsequent heating leads to decarboxylation, forming acetic acid. chemistry.coachmasterorganicchemistry.comopenochem.org The synthesis of barbiturates, for instance, involves the condensation of diethyl malonate with urea (B33335). chemistrylearner.com

Derivatization Strategies and Functionalization of Ethyl Propyl Propanedioate

Introduction of Chiral Centers via Asymmetric Derivatization

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. wikipedia.org Asymmetric derivatization of pro-chiral molecules like ethyl propyl propanedioate is a powerful method for creating chiral centers with a high degree of stereocontrol.

One of the primary strategies for introducing chirality is through the desymmetrization of disubstituted malonic esters. nih.govacs.orgresearchgate.netresearchgate.netnih.gov This process involves the selective transformation of one of the two identical ester groups into a different functional group, thereby generating a chiral center at the alpha-carbon. researchgate.netresearchgate.netnih.gov While enzymatic hydrolysis has been a common approach, recent advancements have focused on catalytic methods. researchgate.netnih.gov For instance, zinc-catalyzed desymmetric hydrosilylation of malonic esters can produce aldehydes with high enantioselectivity. nih.govacs.org This method is significant as it introduces a functional group with a different oxidation state, allowing for further chemoselective reactions. nih.govacs.org

Chiral auxiliaries are another effective tool for inducing stereoselectivity. wikipedia.orgusm.edu These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. wikipedia.org For malonates, auxiliaries like menthol, oxazolidinones, and imidazolidinones have proven to be effective. usm.edu The alkylation of malonates bearing a chiral auxiliary can proceed with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiomerically enriched product.

Phase-transfer catalysis using chiral catalysts, such as those derived from Cinchona alkaloids, offers a greener and more sustainable approach to asymmetric alkylation. frontiersin.orgbuchler-gmbh.com This method has been successfully applied to the enantioselective alkylation of malonate derivatives, yielding products with high enantiomeric excess. frontiersin.org The development of novel chiral catalysts continues to expand the scope and efficiency of these transformations. mpg.decapes.gov.brkorea.edu

Table 1: Examples of Asymmetric Derivatization Strategies for Malonates

| Strategy | Catalyst/Auxiliary | Product Type | Key Feature |

| Desymmetric Hydrosilylation | Zinc-based catalyst with chiral ligand | Chiral aldehyde | High enantioselectivity and chemoselectivity. nih.govacs.org |

| Chiral Auxiliary Directed Alkylation | Menthol, Oxazolidinones | Enantiomerically enriched alkylated malonate | Controls stereochemistry of alkylation. usm.edu |

| Phase-Transfer Catalysis | Chiral Cinchona alkaloid derivatives | Enantiomerically enriched α,α-dialkylmalonates | High chemical yields and enantioselectivities. frontiersin.org |

| Asymmetric Knoevenagel Condensation | Modified cinchona amine catalyst | Chiral alkylidene malonates | Dynamic kinetic resolution of α-branched aldehydes. mpg.decapes.gov.br |

| Asymmetric Michael Addition | Chiral organocatalysts | Chiral β-substituted malonates | Construction of chiral GABA derivatives and their analogs. mdpi.com |

Formation of Substituted Malonates for Advanced Intermediates

The carbon atom positioned between the two carbonyl groups of this compound is highly acidic and can be readily deprotonated by a base to form a stable carbanion. wikipedia.org This nucleophilic carbanion is central to the formation of a wide variety of substituted malonates, which are valuable precursors for more complex molecules, including barbiturates and other biologically active compounds. wikipedia.orgsmu.ca

The classical malonic ester synthesis involves the alkylation of the enolate with an alkyl halide. wikipedia.org This reaction can be performed sequentially to introduce two different alkyl groups, leading to α,α-disubstituted malonates. researchgate.netresearchgate.netwikipedia.org A significant challenge in this process is the potential for dialkylation, which can be minimized by carefully controlling the reaction stoichiometry. wikipedia.orgnih.gov The resulting substituted malonate can then undergo hydrolysis and decarboxylation to yield a substituted carboxylic acid. wikipedia.org

Beyond simple alkylation, the enolate of this compound can participate in a variety of other carbon-carbon bond-forming reactions. The Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds is a widely used method for forming 1,5-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org Asymmetric versions of the Michael addition, employing chiral catalysts, can produce β-substituted malonates with high enantioselectivity, which are precursors to important molecules like β-substituted GABA derivatives. mdpi.comwikipedia.org

The Knoevenagel condensation is another key reaction where this compound can act as the active methylene (B1212753) compound. wikipedia.org This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction, using pyridine (B92270) as the solvent and a carboxylic acid-containing malonate, results in condensation followed by decarboxylation. wikipedia.org

Table 2: Key Reactions for the Formation of Substituted Malonates

| Reaction Type | Reagent | Product | Significance |

| Malonic Ester Synthesis (Alkylation) | Alkyl halide | α-Alkylated malonate | Classic method for C-C bond formation. wikipedia.org |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound | Forms 1,5-dicarbonyl systems. wikipedia.org |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated dicarbonyl | Creates new double bonds. wikipedia.org |

| Acylation | Acyl chloride | 2-Acylmalonate | Precursor for further functionalization. beilstein-journals.org |

Chemoselective Modifications of Ester Moieties

The presence of two different ester groups, ethyl and propyl, in this compound presents opportunities for chemoselective modifications. This selectivity is crucial for synthesizing molecules where different parts of the structure need to be manipulated independently.

One of the most common chemoselective transformations is the partial hydrolysis of one of the ester groups to form a malonic acid half-ester. amelica.orgresearchgate.net This can be achieved under carefully controlled conditions, for example, by using a specific amount of base or by employing enzymatic methods. amelica.orggoogle.com The resulting half-ester is a valuable intermediate, as the carboxylic acid and the remaining ester group can undergo further, distinct reactions. nih.gov

Selective reduction of one ester group is another powerful strategy. nih.govacs.org For instance, catalytic systems have been developed that can selectively reduce one ester of a disubstituted malonate to an alcohol, while leaving the other ester intact. nih.govorganic-chemistry.org A notable example is the use of a dinuclear zinc complex that can selectively hydrosilylate one carbonyl of a malonic ester to give an α-quaternary β-hydroxyester. nih.gov More recently, conditions have been developed for the zinc-catalyzed desymmetric hydrosilylation of malonic esters to afford aldehydes as the major product. nih.govacs.org This transformation is particularly useful as it generates a functional group with a lower oxidation state, enabling a wider range of subsequent derivatizations. nih.govacs.org

The choice of reducing agent can also influence the outcome. For example, sodium borohydride (B1222165) in combination with certain additives can be used for the reduction of malonate derivatives to 1,3-diols. researchgate.net In some cases, the ester groups can be removed entirely through hydrogenolysis, which is particularly useful when the ester is part of a protecting group strategy. nih.gov

Table 3: Chemoselective Modifications of Malonate Esters

| Reaction | Reagent/Catalyst | Product | Key Feature |

| Partial Hydrolysis | Controlled base/Enzyme | Malonic acid half-ester | Selective formation of a carboxylic acid. amelica.orgresearchgate.net |

| Selective Reduction to Alcohol | Dinuclear zinc complex | α-Quaternary β-hydroxyester | Asymmetric reduction of one ester group. nih.gov |

| Selective Reduction to Aldehyde | Zinc-catalyzed hydrosilylation | Chiral aldehyde | Desymmetrization to form an aldehyde. nih.govacs.org |

| Reduction to Diol | NaBH4/Br2 | 1,3-Diol | Complete reduction of both ester groups. researchgate.net |

| Hydrogenolysis | H2/Pd | Ketone/Carboxylic acid | Removal of the ester group. nih.gov |

Multi-Component Reactions with this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netwiley.com These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. This compound, as a readily available C-H acidic compound, is an excellent substrate for various MCRs.

One notable example is the Mannich-type reaction, where an amine, an aldehyde, and an active methylene compound like this compound react to form a β-amino ester. researchgate.net These reactions can be catalyzed by various substances, including ammonium (B1175870) chloride, and often proceed in good to excellent yields. researchgate.net The resulting β-amino esters are valuable intermediates for the synthesis of natural products and drugs. researchgate.net

This compound can also participate in three-component reactions involving aldehydes and electrophilic olefins. acs.org In some cases, visible-light photoredox catalysis can be used to achieve 1,2-dicarbofunctionalization of alkenes with quinoxalin-2(1H)-ones and malonic esters. rsc.org This method allows for the efficient synthesis of complex ester-containing molecules in a single step through direct C(sp2)–H/C(sp3)–H functionalization. rsc.org

The reactivity of malonates in MCRs can sometimes be enhanced by converting them to more reactive intermediates. For instance, in some three-component reactions involving formaldehyde, malonic esters may be less reactive than other active methylene compounds like Meldrum's acid. beilstein-journals.org However, under the right conditions, this compound can be a valuable component in the construction of diverse molecular scaffolds through MCRs.

Table 4: Examples of Multi-Component Reactions Involving Malonates

| Reaction Name | Components | Product | Catalyst/Conditions |

| Mannich Reaction | Aromatic amine, Aromatic aldehyde, Malonic ester | β-Amino ester | NH4Cl, ethanol, room temperature. researchgate.net |

| Photoredox 1,2-Dicarbofunctionalization | Alkene, Quinoxalin-2(1H)-one, Malonic ester | Quinoxalin-2(1H)-one containing ester | Visible light, photoredox catalyst. rsc.org |

| Huisgen Cycloaddition | Diazomalonic ester, Benzaldehyde, Electrophilic olefin | Complex heterocyclic structures | Thermal conditions. acs.org |

Advanced Synthetic Applications of Ethyl Propyl Propanedioate in Complex Molecule Construction

Utilization in the Preparation of Substituted Carboxylic Acids and Derivatives

The classic malonic ester synthesis is a cornerstone method for preparing α-substituted and α,α-disubstituted acetic acids. wikipedia.org Ethyl propyl propanedioate serves as an effective substrate for this reaction sequence, which fundamentally converts an alkyl halide into a carboxylic acid with two additional carbon atoms. latech.edulibretexts.org

The process begins with the deprotonation of the α-carbon (the carbon between the two carbonyl groups) using a suitable base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate is a potent nucleophile that readily reacts with an alkyl halide (R-X) in an SN2 reaction to form an α-alkylated this compound. organicchemistrytutor.commasterorganicchemistry.com

A key advantage of the malonic ester synthesis is the ability to introduce a second, different alkyl group by repeating the deprotonation and alkylation steps with a second alkyl halide (R'-X). wikipedia.orglatech.edu This sequential dialkylation allows for the construction of highly substituted carbon frameworks.

Table 1: Representative Malonic Ester Synthesis of Carboxylic Acids Note: While the table uses the general malonic ester reaction as a template, the use of this compound would proceed via the same mechanism to yield the analogous products.

| Starting Alkyl Halide(s) | Intermediate Alkylated Malonate | Final Carboxylic Acid Product |

|---|---|---|

| Propyl bromide | Diethyl propylmalonate | Pentanoic acid |

| Benzyl chloride | Diethyl benzylmalonate | 3-Phenylpropanoic acid |

Role in the Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for synthesizing various heterocyclic compounds. Its ability to act as a dinucleophile or participate in condensation reactions is key to forming these ring systems.

A prominent application is in the synthesis of barbiturates, a class of compounds with significant history in medicine as sedatives and anticonvulsants. openstax.orglibretexts.org The synthesis involves a condensation reaction between a disubstituted malonic ester, such as a dialkylated this compound, and urea (B33335). cdnsciencepub.com In this reaction, the nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of the ester groups, leading to the formation of the six-membered pyrimidine-2,4,6-trione ring system characteristic of barbiturates. mdpi.com The substituents at the 5-position of the barbiturate (B1230296) ring are determined by the alkyl groups previously attached to the malonate. mdpi.com

Furthermore, this compound is a key reactant in the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. organicreactions.org The product is typically an α,β-unsaturated dicarbonyl compound, which can serve as a versatile intermediate for further transformations, including the synthesis of coumarins when reacted with salicylaldehydes. nih.gov The initial condensation product can undergo intramolecular cyclization to form the coumarin (B35378) core. nih.gov These reactions are often catalyzed by weak bases like piperidine. nowgongcollege.edu.inwikipedia.org

Table 2: Heterocycle Synthesis Using Malonate Esters Note: The reactions shown are general for malonic esters and are applicable to this compound.

| Malonate Derivative | Co-reactant | Catalyst/Conditions | Resulting Heterocycle Class |

|---|---|---|---|

| Dialkyl malonate | Urea | Sodium ethoxide, heat | Barbiturate openstax.orgcdnsciencepub.com |

| Malonate ester | Salicylaldehyde | Piperidine, Acetic Acid | Coumarin-3-carboxylate nih.gov |

| Malonate ester | 2-Methoxybenzaldehyde & Thiobarbituric Acid | Piperidine, Ethanol | Thiobarbiturate derivative wikipedia.org |

Precursor for Active Pharmaceutical Intermediates and Agro-chemicals (Focus on synthetic utility)

The synthetic utility of this compound extends to its role as a starting material or key intermediate in the production of complex molecules used in pharmaceuticals and agriculture. unvienna.org Its structural features are incorporated into the final active ingredients through multi-step synthetic sequences.

In the agrochemical sector, malonate esters are foundational for the synthesis of certain herbicides. For example, they are used in the production of cyclohexanedione herbicides, known as "dims," such as Tepraloxydim and Profoxydim. medkoo.commedkoo.com These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. medkoo.com The synthesis of the core cyclohexanedione ring often involves a Michael addition of a malonate, followed by an intramolecular Claisen condensation, saponification, and decarboxylation to build the essential scaffold of the herbicide. researchgate.net Intermediates derived from malonates are crucial for constructing the final, highly substituted active molecules. google.comsimsonpharma.com

While specific examples naming this compound are not always prevalent in public literature, the general synthetic routes for these classes of compounds heavily rely on the reactivity of the malonate functional group, making it an analogous and suitable precursor.

Chiral Auxiliaries and Reagents in Asymmetric Synthesis

The field of asymmetric synthesis seeks to control the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals where often only one enantiomer is biologically active. While this compound itself is achiral, its derivatives can be employed in strategies for asymmetric synthesis.

One approach involves the use of chiral N-sulfinyl imines. In these methods, the enolate of a malonate ester can be added to a chiral N-sulfinyl imine in a diastereoselective fashion. This reaction creates a new stereocenter with a high degree of control. The resulting adduct, a dimethyl 2-(1-aminoalkyl)malonate, can then be transformed into chiral β-amino esters or other valuable chiral building blocks. beilstein-journals.org

Another strategy involves the asymmetric hydrogenation of unsaturated derivatives of malonic esters. For instance, an α,β-unsaturated cyano ester, which can be prepared from precursors related to malonate synthesis, can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral ligand). google.com This step establishes a chiral center that is carried through subsequent transformations to produce enantiomerically enriched final products, such as the pharmaceutical pregabalin. google.com

Although direct use of this compound as a chiral auxiliary is not common, its role as a versatile C-C bond-forming reagent makes it integral to synthetic sequences that incorporate chirality through other means, such as chiral catalysts or other chiral reagents.

Advanced Analytical Techniques for the Characterization of Ethyl Propyl Propanedioate and Its Reaction Products

Spectroscopic Methodologies (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry for structural analysis)

Spectroscopic methods are indispensable for the structural elucidation of ethyl propyl propanedioate. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are routinely used to confirm its identity and purity.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl and propyl groups, as well as the methylene (B1212753) protons of the propanedioate backbone. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (ethyl) | 1.25 | Triplet | 7.1 | 3H |

| CH₃ (propyl) | 0.94 | Triplet | 7.4 | 3H |

| CH₂ (propyl, middle) | 1.68 | Sextet | 7.3 | 2H |

| CH₂ (propanedioate) | 3.38 | Singlet | - | 2H |

| OCH₂ (ethyl) | 4.19 | Quartet | 7.1 | 2H |

| OCH₂ (propyl) | 4.08 | Triplet | 6.7 | 2H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the C=O (ester) and C-O stretching vibrations. The absence of a broad O-H stretching band would confirm the absence of carboxylic acid impurities.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | 1730 - 1750 |

| C-O (ester) | Stretch | 1000 - 1300 |

| C-H (alkane) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also be used to deduce the structure of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for esters include the loss of alkoxy groups (-OR) and rearrangements such as the McLafferty rearrangement.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| [M]⁺ | [CH₃CH₂OOCCH₂COOCH₂CH₂CH₃]⁺ | Molecular Ion |

| [M - 29]⁺ | [M - CH₂CH₃]⁺ | Loss of ethyl group |

| [M - 43]⁺ | [M - CH₂CH₂CH₃]⁺ | Loss of propyl group |

| [M - 45]⁺ | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| [M - 59]⁺ | [M - OCH₂CH₂CH₃]⁺ | Loss of propoxy group |

Chromatographic Separation and Detection Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC. In this technique, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity. dtic.mil

| Parameter | Condition |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

Advanced In Situ Reaction Monitoring Techniques

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ monitoring techniques allow for the continuous analysis of the reaction mixture without the need for sampling.

For the synthesis of this compound, which may involve transesterification or other equilibrium-driven processes, in situ monitoring can be particularly advantageous. Techniques such as in situ FTIR and Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. dtic.milmdpi.com

Flow chemistry platforms coupled with in-line analytical techniques like NMR and mass spectrometry offer a high-throughput approach to reaction optimization. chemicalbook.comhmdb.ca These systems allow for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, while continuously monitoring the reaction output. This real-time data acquisition enables more efficient process development and a deeper understanding of the reaction dynamics. chemicalbook.com The use of such advanced monitoring tools is crucial for ensuring the efficiency, safety, and scalability of the synthesis of this compound and related compounds.

Computational and Theoretical Investigations of Ethyl Propyl Propanedioate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about the electronic structure of ethyl propyl propanedioate, which in turn governs its reactivity. frontiersin.orguomustansiriyah.edu.iq These calculations can determine optimized molecular geometry, orbital energies, and charge distributions.

The reactivity of this compound is largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For instance, the active methylene (B1212753) protons between the two carbonyl groups are a key site for deprotonation, and their acidity can be quantitatively assessed through computational analysis.

Detailed research findings from such calculations would typically include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Maps: Visualization of the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. The carbonyl oxygens would be expected to be electron-rich, while the carbonyl carbons and the alpha-protons would be relatively electron-poor.

Thermochemical Data: Calculation of properties such as enthalpy of formation and Gibbs free energy. chemeo.com

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar malonic esters, as specific computational studies on this compound are not available in the cited literature.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 11.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on α-Carbon | -0.25 e | Suggests the charge distribution at the reactive methylene carbon. |

Molecular Dynamics Simulations of Reaction Pathways

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and to explore reaction pathways. researchgate.net For this compound, MD simulations can model its behavior in different solvent environments and during chemical reactions such as hydrolysis, transesterification, or alkylation.

Reactive MD simulations, using force fields like ReaxFF, can model the breaking and forming of chemical bonds, allowing for the direct observation of reaction mechanisms. researchgate.net For example, a simulation could track the trajectory of a hydroxide (B78521) ion as it approaches and reacts with one of the ester groups of this compound, providing insights into the transition states and intermediates involved in the hydrolysis process. These simulations can reveal the influence of the ethyl and propyl groups on the reaction rate and selectivity.

Key insights from MD simulations would include:

Solvation Structure: How solvent molecules arrange around the this compound molecule, which can significantly influence reactivity.

Conformational Dynamics: The flexibility of the ethyl and propyl chains and how this affects the accessibility of the reactive sites.

Reaction Mechanisms: Step-by-step visualization of how reactants are converted into products, including the identification of short-lived intermediates.

Prediction of Stereoselectivity in Asymmetric Transformations

A significant area of modern organic synthesis is the development of asymmetric reactions to produce chiral molecules with high enantiomeric excess. msu.edu Malonic esters are common substrates in asymmetric catalysis, for reactions like alkylations and Michael additions. ias.ac.inrsc.org Computational methods are invaluable for understanding and predicting the stereochemical outcome of these transformations.

For this compound, if a prochiral center is created, for instance through alkylation at the alpha-carbon, computational modeling can predict which enantiomer will be formed preferentially in the presence of a chiral catalyst. By building a detailed model of the reaction's transition state, including the substrate, the reactants, and the chiral catalyst, the energy difference between the pathways leading to the (R) and (S) products can be calculated. The product ratio is related to this energy difference, allowing for the in silico prediction of enantioselectivity.

These computational models can rationalize experimental observations, such as why a particular chiral ligand gives a high enantiomeric excess, by examining the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state that favor one stereochemical outcome over the other. rsc.org This understanding can then be used to modify the catalyst to further improve selectivity.

Table 2: Illustrative Computational Prediction of Stereoselectivity in the Asymmetric Alkylation of this compound (Note: This table is a hypothetical example of how computational data would be presented for a modeled asymmetric reaction.)

| Chiral Ligand | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted ee (%) | Key Stabilizing Interaction |

|---|---|---|---|---|

| Ligand A | 20.5 | 22.0 | 90 (S) | π-π stacking |

| Ligand B | 21.2 | 21.5 | 30 (S) | Steric repulsion disfavors R |

Computational Design of Novel Catalytic Systems

Beyond predicting the outcomes of existing reactions, computational chemistry is increasingly used for the rational design of new catalysts. researchgate.net For reactions involving this compound, such as its selective mono-hydrolysis or its use in C-C bond-forming reactions, computational methods can accelerate the discovery of more efficient and selective catalysts.

The process of computational catalyst design often involves:

Hypothesizing a Mechanism: Proposing a plausible reaction mechanism for the desired transformation.

Developing a Descriptor: Identifying a computable property of the catalyst (a "descriptor") that correlates with its catalytic activity. This could be, for example, the binding energy of the substrate to the catalyst.

High-Throughput Screening: Computationally screening a large library of potential catalyst structures and calculating the descriptor for each.

Detailed Analysis: Performing more accurate and detailed calculations on the most promising candidates identified in the screening to verify their potential.

For instance, to design a catalyst for the selective mono-decarboxylation of a derivative of this compound, one could screen different metal-ligand complexes, using the energy barrier of the decarboxylation step as a descriptor. This approach can significantly reduce the experimental effort required by focusing on a smaller set of promising candidates.

Future Perspectives and Emerging Research Avenues in Ethyl Propyl Propanedioate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. mdpi.comsyrris.com Flow chemistry utilizes systems of pumps and tubes or microreactors to perform reactions in a continuous stream, offering significant advantages over flask-based methods. mdpi.comacs.org This approach is particularly advantageous for managing exothermic reactions and handling hazardous intermediates, as the small reaction volumes enhance heat transfer and improve safety. mdpi.com

The integration of artificial intelligence and machine learning with automated flow systems is a key technology that could further revolutionize the discovery and optimization of reactions for compounds like ethyl propyl propanedioate. syrris.com These automated platforms can perform numerous experiments in series to rapidly screen reaction conditions or generate libraries of novel propanedioate derivatives for various applications, from pharmaceuticals to materials science. syrris.com

Table 1: Comparison of Batch vs. Flow Synthesis for Propanedioate Derivatives

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous, single large volume | Continuous, small reaction volume |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk with large quantities of reagents/solvents | Inherently safer due to small hold-up volume. mdpi.com |

| Control | Manual or semi-automated control over parameters | Precise, automated control of temperature, pressure, and flow rates. syrris.com |

| Reproducibility | Can be variable between batches | High reproducibility and consistency. syrris.com |

| Scalability | Often requires re-optimization for scale-up | Direct scalability by running the system for longer periods. syrris.com |

| Multi-step Reactions | Requires isolation and purification of intermediates | Enables "telescoped" reactions, reducing work-up steps. syrris.comacs.org |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of unsymmetrical propanedioates. A major challenge is achieving high selectivity for the desired product while minimizing waste. Recent research has focused on developing innovative catalysts that offer superior performance over traditional systems.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are gaining prominence. rsc.org Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key principle of green chemistry. For propanedioate synthesis, solid-supported bases or acid catalysts could facilitate reactions under continuous flow conditions, further enhancing process efficiency. acs.org For instance, polymer-supported sulfonic acid has been successfully used as a catalyst in the flow synthesis of intermediates for pharmaceuticals. acs.org

Advanced organocatalysis, which uses small organic molecules as catalysts, offers powerful alternatives to metal-based systems. rsc.org Chiral organocatalysts can be employed to induce stereoselectivity, which is critical when synthesizing complex chiral molecules from propanedioate precursors. For example, domino reactions involving Michael additions have been achieved with high enantioselectivity using polymer-supported chiral catalysts. rsc.org Furthermore, the development of ambiphilic catalytic systems, which possess both acidic and basic sites, can promote multiple reaction steps in a single pot. A novel system like ethylenediammonium diformate (EDDF) in PEG-600 has shown high efficiency in Knoevenagel condensation reactions, a common transformation for malonate derivatives. researchgate.net

Table 2: Emerging Catalytic Systems for Propanedioate Chemistry

| Catalyst Type | Description | Potential Advantages for this compound |

|---|---|---|

| Heterogeneous Catalysts | Catalysts in a different phase from reactants (e.g., solid-supported). rsc.org | Easy separation and recycling, ideal for flow chemistry integration. acs.orgrsc.org |

| Chiral Organocatalysts | Asymmetric catalysis using small, metal-free organic molecules. rsc.org | High enantioselectivity for producing chiral derivatives, reduced metal contamination. |

| Polymer-Supported Catalysts | Catalytic moieties immobilized on a polymer backbone. mdpi.com | Creates unique "nanoreactor" environments, can enhance selectivity and activity. mdpi.com |

| Ambiphilic Systems | Contains both acidic and basic functionalities in one catalyst. researchgate.net | Facilitates one-pot, multi-step cascade reactions, improving atom economy. |

| Photocatalysts | Use light to drive chemical reactions. | Enables novel reaction pathways under mild conditions, such as the generation of radical intermediates for alkylation. rsc.org |

Bio-inspired and Biomimetic Transformations

Nature provides a masterclass in chemical synthesis, with enzymes catalyzing complex reactions with unparalleled selectivity and efficiency under mild, aqueous conditions. Bio-inspired and biomimetic chemistry seeks to emulate these natural processes in the laboratory. uni-muenchen.dersc.org This approach involves either using isolated enzymes directly or designing synthetic molecules that mimic the structure and function of an enzyme's active site. chimia.ch

For the chemistry of this compound, biocatalysis could offer elegant solutions to selectivity challenges. For example, a lipase (B570770) enzyme could be used to selectively hydrolyze one ester group over the other in a related diester, or to catalyze the esterification of a propanedioic acid monoester with a specific alcohol. This high degree of selectivity is often difficult to achieve with conventional chemical methods.

Biomimetic catalysts, such as synthetic complexes that model the active sites of metalloenzymes, represent another exciting frontier. chimia.ch These small-molecule catalysts can be more robust and versatile than their natural counterparts while still offering high levels of activity and selectivity. researchgate.net Research into non-heme iron complexes that mimic the 2-His-1-Carboxylate facial triad (B1167595) found in many oxidative enzymes is an active area. chimia.ch Such catalysts could potentially be adapted to perform selective C-H activation and functionalization on the propanedioate backbone, opening up new synthetic routes to complex derivatives. The key appeal of these transformations is the potential for high stereoselectivity and the ability to perform complex bond formations in a single, efficient step. rsc.org

Table 3: Comparison of Conventional and Bio-inspired Synthetic Methods

| Aspect | Conventional Synthesis | Bio-inspired/Biomimetic Synthesis |

|---|---|---|

| Reaction Conditions | Often requires high temperatures, pressures, and harsh reagents. | Typically proceeds under mild conditions (room temperature, neutral pH). uni-muenchen.de |

| Solvents | Often relies on volatile organic solvents. | Primarily uses water or other environmentally benign solvents. |

| Selectivity | May require complex protecting group strategies to achieve chemo-, regio-, and stereoselectivity. | Often exhibits exceptionally high selectivity, reducing byproducts. rsc.org |

| Catalyst | Often based on heavy metals; can be sensitive to air and water. | Enzymes or robust synthetic mimics designed to function in specific environments. chimia.ch |

| Complexity | Can build complex molecules, but often through long, linear sequences. | Enables cascade reactions to build molecular complexity rapidly. rsc.org |

Q & A

What are the established synthetic pathways for ethyl propyl propanedioate, and how can reaction parameters be optimized for higher yields?

This compound can be synthesized via esterification between propanedioic acid and ethyl/propyl alcohols using acid catalysts (e.g., sulfuric acid). Optimization involves:

- Temperature control (80–120°C) to balance reaction rate and side-product formation.

- Catalyst concentration (1–5 mol%) to enhance kinetics without excessive byproducts.

- Stoichiometric ratios (alcohol:acid ≈ 2:1) to drive equilibrium.

Purity is improved via fractional distillation or recrystallization , with reaction progress monitored by FTIR (ester carbonyl peaks at 1740–1760 cm⁻¹) .

Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

- NMR spectroscopy (¹H/¹³C) identifies functional groups and molecular structure.

- GC-MS confirms molecular weight and detects impurities.

- HPLC quantifies purity (>98% typical for research-grade samples).

- DSC assesses thermal stability (decomposition onset >200°C).

Cross-validation with multiple techniques ensures accuracy, particularly for distinguishing isomers .

How do temperature and solvent systems influence the kinetic behavior of this compound in oxidation reactions?

- Elevated temperatures (>600 K) accelerate radical formation, as observed in ethyl/propyl + O₂ reactions, where OH production increases sharply .

- Solvent polarity affects reaction pathways: non-polar solvents favor radical chain mechanisms, while polar solvents stabilize ionic intermediates.

- Time-resolved laser-induced fluorescence tracks OH radical formation, and master equation models predict rate constants under varying conditions .

What computational approaches are used to model the degradation pathways of this compound in environmental systems?

- Density Functional Theory (DFT) calculates activation energies for hydrolysis or photolysis pathways.

- Molecular dynamics simulations predict solvent interactions (e.g., water-oil partition coefficients).

- Models are parameterized using experimental data (e.g., hydrolysis constants from kinetic studies) and validated against spectroscopic results .

How should researchers reconcile conflicting data on the toxicity profile of this compound compared to structurally similar esters?

- Conduct ANOVA/t-tests to assess statistical significance, as demonstrated for propionate derivatives (e.g., ethyl vs. propyl propionate, p < 0.001) .

- Use read-across methodologies from homologs (e.g., methyl/propyl parabens) under OECD/ECHA guidelines, adjusting for alkyl chain effects .

- Validate via dose-response studies in multiple biological models (in vitro/in vivo) .

What methodologies are recommended for determining partition coefficients and solubility in biphasic systems?

- Equilibrium methods : Shake mixtures of oil and water phases, then analyze concentrations via calibrated GC/HPLC.

- Partition coefficients (e.g., log P = 10.25 for propyl formate) are calculated from phase concentration ratios .

- Semi-empirical models (e.g., polynomial equations) correlate solubility with solvent composition and temperature (283–313 K) .

In toxicological assessments, how can grouping strategies extrapolate data for this compound from existing studies?

- Apply OECD/ECHA read-across principles using higher-tier data (e.g., NOAELs from methyl/propyl parabens) .

- Assess toxicokinetic similarities via in vivo screening (e.g., metabolic half-life comparisons).

- Validate with QSAR models to predict acute toxicity endpoints .

What strategies minimize validity threats in experimental designs involving this compound’s reactivity?

- Control variables : Humidity, light exposure, and catalyst purity to prevent unintended side reactions.

- Randomized block designs mitigate batch variability.

- Blind analyses and independent replication reduce observer bias.

- Document all parameters (e.g., reaction times, solvent grades) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.